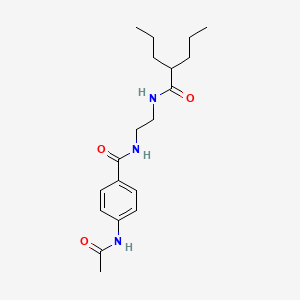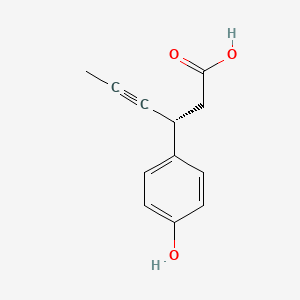
4-乙酰氨基-N-(2-(2-丙基戊酰胺)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide is a useful research compound. Its molecular formula is C19H29N3O3 and its molecular weight is 347.459. The purity is usually 95%.
BenchChem offers high-quality 4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗寄生虫和抗球虫活性
- 抗寄生虫药物: 对包括 4-乙酰氨基和 4-苯甲酰氨基衍生物在内的衍生物的研究表明了它们的抗球虫活性,特别是在对抗球虫病(影响各种动物物种的寄生虫病)方面。这些发现表明在开发抗寄生虫治疗方法中具有潜在应用 (罗杰斯等人,1964).
新型衍生物的合成和表征
- OxymaPure/DIC 方法: 使用 OxymaPure/DIC 方法合成了一系列新的 α-酮酰胺衍生物,其结构复杂性与所述化合物相似。这种方法在纯度和产率方面表现出优异性,证明了该化合物在合成复杂分子中的用途,用于各种应用,包括作为潜在治疗剂 (El-Faham 等人,2013).
生物学评估和抗菌活性
- N-芳基氨基-4-乙酰氨基-2-乙氧基苯甲酰胺: 关于 N-芳基氨基-4-乙酰氨基-2-乙氧基苯甲酰胺的合成和表征的研究证明了它们的抗菌活性。这表明此类化合物在开发新抗菌剂方面的潜力,突出了乙酰氨基衍生物在解决微生物耐药性问题方面的广泛适用性 (帕达利亚和帕萨尼亚,2015).
用于受控释放的光响应材料
- 光响应水凝胶: 研究使用含有偶氮苯的功能性单体的光响应分子印迹水凝胶,类似于乙酰氨基官能团的效用,证明了在水性介质中药物的受控释放和吸收。该应用对于开发允许药物受控释放的药物递送系统至关重要 (宫、王和林,2008).
作用机制
Target of Action
The primary target of the compound 4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide is the Histone Deacetylase (HDAC) enzyme . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide acts as an inhibitor of HDAC . By inhibiting HDAC, the compound prevents the deacetylation of histones, leading to a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription, which can lead to various downstream effects depending on the genes that are being upregulated .
Biochemical Pathways
The inhibition of HDAC by 4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide affects several biochemical pathways. One of the most significant is the increase in transcription of tumor suppressor genes, which can lead to the inhibition of tumor growth and proliferation . Other pathways that may be affected include those involved in cell cycle regulation, apoptosis, and differentiation .
Pharmacokinetics
Its metabolism and excretion would likely involve hepatic metabolism and renal excretion .
Result of Action
The molecular and cellular effects of 4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide’s action primarily involve changes in gene expression. By inhibiting HDAC, the compound leads to an increase in the acetylation of histones, resulting in a more open chromatin structure and increased gene transcription . This can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, potentially inhibiting tumor growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide. Factors such as pH and temperature can affect the stability of the compound, while the presence of other drugs or substances can influence its efficacy through drug-drug interactions .
属性
IUPAC Name |
4-acetamido-N-[2-(2-propylpentanoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-4-6-15(7-5-2)18(24)20-12-13-21-19(25)16-8-10-17(11-9-16)22-14(3)23/h8-11,15H,4-7,12-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWFVTYXYLAVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2592061.png)
![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2592062.png)


![5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2592066.png)
![2-ethyl-3-oxo-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2592067.png)
![6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride](/img/structure/B2592068.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2592070.png)
![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2592075.png)
![N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2592077.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592080.png)
![methyl 2-({1-[(1-cyanocyclohexyl)carbamoyl]ethyl}sulfanyl)-7-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2592083.png)

